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Introduction

Ortataxel is a promising third-generation taxoid anticancer agent that has demonstrated significant efficacy
against various cancer types, including breast, lung, ovarian, and pancreatic tumors, even in cases resistant to
conventional chemotherapeutic agents such as adriamycin, vinblastine, and platinum derivatives [1] [2]. As a
next-generation taxane, Ortataxel has been specifically designed to overcome multidrug resistance
mechanisms, including those mediated by P-glycoprotein overexpression and BIII-tubulin mutations, which
often limit the effectiveness of earlier taxanes like paclitaxel and docetaxel [1]. The compound's chemical
structure, characterized by systematic modifications at the C-2, C-10, and C-3' positions of the taxane core,
confers enhanced potency against drug-resistant cancer cell lines while maintaining favorable

pharmacological properties [1].

Infrared (IR) spectroscopy serves as an indispensable analytical technique in pharmaceutical development,
particularly for the characterization of solid-state forms of active pharmaceutical ingredients (APIs) like
Ortataxel [3]. The technique probes molecular vibrations that occur when molecules interact with infrared
radiation (typically 4000-400 cm™1), providing detailed information about functional groups, molecular
conformation, and intermolecular interactions within crystal lattices [3]. For polymorphic compounds such

as Ortataxel, IR spectral analysis offers a rapid, non-destructive method for distinguishing between
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different crystalline forms, solvates, and amorphous states, each of which can significantly impact the API's
physicochemical properties, stability, and bioavailability [2] [3]. The following application notes provide
detailed experimental protocols and reference data for the comprehensive IR spectroscopic analysis of

Ortataxel polymorphs, supporting rigorous quality control and formulation development activities.

Experimental Data and Spectral Analysis

Characteristic IR Absorption Frequencies of Ortataxel Solid
Forms

The solid-form characterization of Ortataxel reveals distinct polymorphic forms with unique IR spectral
signatures. The following table summarizes the characteristic absorption frequencies for the two primary

solid forms identified during development: the anhydrous Form I and the acetone solvate [2].

Table 1: Characteristic IR Absorption Frequencies for Ortataxel Solid Forms

Functional Form | Frequency Acetone Solvate .
) . Spectral Assignment
Groupl/Vibration Type (cm™?) Frequency (cm™2)
O-H Stretching 3546, 3525, 3389 3521, 3321 Hydroxyl groups, varying
hydrogen bonding
C-H Stretching 2957 2971, 2953 Alkyl C-H stretches
Carbonyl Stretching 1810, 1750, 1725, 1826, 1762, 1706 Ester, carbonate, and
1703 carbamate C=0 stretches
Amide Il Band 1510 1526 N-H bending coupled with
C-N stretching
C-O-C Stretching 1245, 1223, 1165, 1238, 1165, 1072 Ester and ether linkages
1139, 1071
Skeletal Vibrations 965, 954, 896, 856, 723 Taxane core vibrations
766, 714
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The spectral differences between Form I and the acetone solvate are particularly evident in the carbonyl
stretching region (1850-1700 cm™") and the O-H stretching region (3600-3300 cm™!). Form [ exhibits four
distinct carbonyl peaks (1810, 1750, 1725, and 1703 cm™1), indicating specific molecular conformations
and intermolecular interactions within its crystal lattice [2]. In contrast, the acetone solvate shows three
carbonyl vibrations (1826, 1762, and 1706 cm™!), with the highest frequency peak shifted significantly,
suggesting different molecular packing and potential solvent interactions affecting carbonyl groups [2]. The
O-H stretching region also reveals notable differences, with Form I displaying three sharp bands (3546,
3525, and 3389 cm™!) compared to the two broader bands (3521 and 3321 cm™!) observed for the acetone

solvate, reflecting distinct hydrogen bonding networks in each solid form [2].

Complementary Physicochemical Characterization Data

Beyond IR spectroscopy, comprehensive solid-state characterization employs orthogonal analytical
techniques to provide a complete understanding of polymorphic properties. The following table summarizes
key physicochemical data for Ortataxel solid forms, highlighting critical quality attributes relevant to

pharmaceutical development.

Table 2: Complementary Characterization Data for Ortataxel Solid Forms

Analytical Analytical
. Form | Results Acetone Solvate Results .
Technique Conditions
DSC Melting endotherm at ~254°C Endotherm at ~164°C (solvent Heating rate:
(with decomposition) release), exotherm at ~212°C, 10°C/min;
endotherm at ~247°C Nitrogen flow: 50
(melting/decomposition) mL/min
TGIDTA Minimal weight loss (<0.1%) ~5.0% weight loss corresponding Heating rate:
up to 250°C; decomposition to acetone release 10°C/min;
upon melting Nitrogen flow:
200 mL/min
XRPD Characteristic peaks at 6.5, Distinctive peaks at 7.9, 9.8, 10.6, Cu Ka radiation;
8.7,10.3,11.6, 14.4, 15.0, 10.9, 14.6, 16.9, 19.7, 21.3° 26 45 kV, 40 mA; 2-
20.0, 21.9, 22.5, 23.3, 23.6, 65° 26 range
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Analytical Analytical
) Form | Results Acetone Solvate Results o
Technique Conditions

27.5,33.0, 38.5, 41.8, 48.1°

20
Dynamic ~0.2% equilibrium moisture Not reported 25°C; 0-90% RH,;
Vapor uptake at 90% RH; reversible dm/dt criterion:
Sorption sorption/desorption 0.0005%/min

The thermal analysis data clearly differentiates the two solid forms, with Form I demonstrating superior
thermal stability and no solvent loss upon heating, consistent with an anhydrous crystalline structure [2].
The acetone solvate's characteristic weight loss of approximately 5.0% corresponds to the release of
crystallized acetone molecules from its lattice, which occurs prior to melting [2]. XRPD patterns provide
definitive identification of each crystalline form, with multiple distinctive peaks enabling unambiguous
differentiation. Additionally, the moisture sorption behavior of Form I confirms its robust physical stability
under various humidity conditions, with minimal moisture uptake and reversible sorption-desorption

isotherms, indicating no hydrate formation or morphological changes during storage [2].

Methodology

Sample Preparation Protocols

3.1.1 Preparation of Ortataxel Form |

Method A: Antisolvent Crystallization from Ethanol-Water System

e Step 1: Dissolve Ortataxel acetone solvate (1 g) in 5-12 mL of ethanol (absolute grade) containing
0.01-0.03% wi/v citric acid [2]. The organic acid additive serves to prevent potential epimerization at
the C-7 position during processing, preserving the compound's stereochemical integrity [2].

e Step 2: Add 8-20 mL of purified water (preferably HPLC grade) to the ethanolic solution, maintaining
an ethanol-to-water ratio of approximately 0.6 [2]. This ratio has been optimized to promote the
selective crystallization of Form | while minimizing oiling-out or amorphous precipitation.

e Step 3: Stir the mixture continuously at 35-45°C for a minimum of 24 hours using an overhead stirrer
set at 150-200 rpm [2]. The extended crystallization time ensures complete form conversion and
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promotes the development of well-defined crystals with consistent particle size distribution.

e Step 4: Isolate the resulting crystals by vacuum filtration through a 0.45 ym membrane filter. Wash
the filter cake with 2-3 bed volumes of a 1:1 v/v ethanol-water mixture to remove residual citric acid
and mother liquor [2].

e Step 5: Dry the isolated material in a vacuum oven at 40°C for 12-16 hours under reduced pressure
(approximately 50 mbar) to ensure complete solvent removal without inducing form conversion [2].

Method B: Solvent-Mediated Conversion in Alkanes

e Step 1: Suspend Ortataxel acetone solvate (1 g) in 40 mL of straight or branched Cs-Cs alkanes,
preferably n-heptane (ACS grade) [2]. The non-polar hydrocarbon medium facilitates solvent-
mediated conversion through a dissolution-recrystallization mechanism.

e Step 2: Stir the suspension at 20-30°C for 5 days using a magnetic stirrer set at 300-400 rpm [2]. The
moderate temperature conditions prevent excessive solvent evaporation while providing sufficient
molecular mobility for crystal transformation.

e Step 3: Collect the solid material by vacuum filtration and wash with 10-15 mL of fresh n-heptane to
remove any residual acetone or poorly crystalline material [2].

e Step 4: Air-dry the product for 1-2 hours followed by vacuum drying at room temperature for 4-6
hours to remove trace heptane [2].

3.1.2 Sample Preparation for IR Spectroscopy

o KBr Pellet Method: Gently triturate approximately 1-2 mg of Ortataxel Form | with 100-200 mg of dry
potassium bromide (FTIR grade) using an agate mortar and pestle [3]. Compress the mixture under
8-10 tons of pressure in a 13 mm evacuable die for 1-2 minutes to form a transparent pellet suitable
for transmission analysis [3].

¢ ATR Method: For attenuated total reflectance measurements, place a small amount of powdered
sample (1-5 mg) directly on the ATR crystal (typically diamond or zinc selenide) and apply consistent
pressure using the instrument's anvil to ensure intimate crystal contact [2] [3]. This method requires
no sample preparation and is particularly suitable for rapid polymorph identification.

Instrumental Parameters and Data Acquisition

¢ Instrument Configuration: Employ an FTIR spectrometer equipped with a deuterated triglycine
sulfate (DTGS) detector or equivalent for optimal signal-to-noise ratio in the mid-IR region [2] [3].

e Spectral Acquisition Parameters:

Spectral Range: 4000-550 cm™1

Resolution: 4 cm—

Scan Co-additions: 16-32 scans

Apodization Function: Happ-Genzel

[e]

[e]

o

(e]
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e Background Measurement: Collect background spectra under identical conditions using a clean KBr
pellet (for transmission mode) or the empty ATR crystal (for reflectance mode) [3]. Implement regular
background updates (every 15-20 minutes) to compensate for environmental variations during
extended analysis sessions.

e Data Processing: Apply atmospheric suppression algorithms to minimize contributions from carbon
dioxide and water vapor. Use minimal smoothing functions (e.g., 9-point Savitzky-Golay) to
preserve spectral fidelity while reducing high-frequency noise [3].

Data Interpretation and Quality Control

e Peak Assighment Strategy: Correlate observed absorption frequencies with known functional
groups present in the Ortataxel molecule, with particular attention to the carbonyl stretching region
(1850-1700 cm~1*) and O-HIN-H stretching region (3600-3200 cm~1), which are most sensitive to
polymorphic differences [2] [3].

¢ Quality Control Criteria: Establish acceptance criteria for Form | identity confirmation based on the
presence of three characteristic O-H stretches (3546, 3525, and 3389 cm~1) and four carbonyl
vibrations (1810, 1750, 1725, and 1703 cm~?) with £2 cm~* tolerance [2].

¢ Polymorphic Purity Assessment: Monitor the absence of acetone solvate signature peaks at 1826
cm~tand 3321 cm~! to ensure phase purity of Form | batches [2]. Implement multivariate statistical
process control for routine quality monitoring of production-scale batches.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the preparation and characterization of

Ortataxel Form I, integrating both analytical and computational approaches:
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Ortataxel Form | Analysis Workflow

Start: Ortataxel Acetone Solvate

Sample Preparation

Method A: Method B:
Ethanol-Water System Alkane Suspension

IR Spectral Analysis

Spectral Data Processing

:

Form | Identity Verification

Complementary Techniques

XRPD Analysis DSC/TGA Analysis DVS Analysis

Data Correlation & Reporting
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| Final Report: Form | Confirmation

Click to download full resolution via product page
Figure 1: Ortataxel Form I Analysis Workflow

The experimental workflow begins with the conversion of Ortataxel acetone solvate to Form I through one
of two validated preparation methods [2]. The resulting material undergoes comprehensive IR spectral
analysis followed by data processing to verify form identity based on characteristic absorption frequencies
[2] [3]. Orthogonal analytical techniques including XRPD, DSC/TGA, and DVS provide corroborating
evidence of solid-form properties and purity [2]. Data from all techniques are integrated to generate a final
confirmation of Form I identity and quality attributes, supporting regulatory submissions and quality control

protocols.

Applications in Drug Development and Conclusion

Pharmaceutical Applications of Ortataxel Form |

The anhydrous Form I of Ortataxel offers significant advantages for pharmaceutical development
compared to solvated forms. Its regulatory compliance with ICH guidelines on residual solvents (Q3C)
eliminates concerns associated with acetone content in the solvated form, which typically contains 4.5-6.5%
solvent [2]. This attribute simplifies the regulatory approval process and enhances patient safety by
minimizing potential solvent-related toxicity. Furthermore, Form I demonstrates exceptional stability
profiles, maintaining consistent physicochemical properties for at least 36 months under appropriate storage
conditions [2]. This long-term stability ensures consistent product performance throughout the shelf life,

reducing the risk of form conversion or degradation during storage.

The low hygroscopicity of Form I, as evidenced by DVS studies showing only 0.2% moisture uptake at 90%
relative humidity, provides significant formulation advantages [2]. This minimal moisture sensitivity
simplifies manufacturing process design, eliminates the need for specialized packaging to control moisture,
and ensures consistent drug product performance across diverse climatic conditions [2]. Additionally, the

well-defined crystallization protocol for Form I ensures robust and reproducible manufacturing, critical for
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maintaining consistent bioavailability and therapeutic performance in clinical applications [2]. These

attributes collectively establish Form I as the preferred solid form for commercial drug product development.

Conclusion

The comprehensive IR spectroscopy application notes presented herein provide detailed methodologies for
the accurate identification and characterization of Ortataxel polymorphic forms. The distinctive IR spectral
signatures of Form I, particularly in the carbonyl and hydroxyl stretching regions, enable unambiguous
differentiation from solvated forms [2]. When integrated with orthogonal analytical techniques including
XRPD, DSC, and DVS, IR spectroscopy forms the foundation of a robust analytical strategy for

polymorph screening and selection during pharmaceutical development [2] [3].

The optimized preparation methods for Ortataxel Form I deliver a stable, non-solvated crystalline
material with optimal properties for formulation development and commercial manufacturing [2]. The
provided experimental protocols support the reproducible production of high-purity Form I, while the
comprehensive characterization data establish scientifically sound specifications for quality control.
Implementation of these standardized approaches ensures consistent Ortataxel drug substance quality,
ultimately supporting the development of safe and efficacious pharmaceutical products for cancer treatment.
As Ortataxel continues through clinical development, these application notes will serve as valuable
resources for analytical scientists and pharmaceutical developers working to advance this promising next-

generation taxoid to market.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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